molecular formula C11H5F3N2O B11871720 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile

4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile

Cat. No.: B11871720
M. Wt: 238.16 g/mol
InChI Key: FQSYDALUENXBFB-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carbonitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and trifluoromethyl-containing reagents.

    Formation of Intermediate: The intermediate compound is formed by introducing the trifluoromethyl group at the 7th position of the quinoline ring. This can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 3rd position through nucleophilic substitution reactions. Common reagents for this step include cyanogen bromide or sodium cyanide.

    Final Product: The final product, this compound, is obtained after purification and characterization using techniques such as recrystallization and spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonitrile group can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in anhydrous conditions.

Major Products Formed

Scientific Research Applications

4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

Molecular Formula

C11H5F3N2O

Molecular Weight

238.16 g/mol

IUPAC Name

4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17)

InChI Key

FQSYDALUENXBFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C#N

Origin of Product

United States

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